1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
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Description
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a compound with the molecular weight of 138.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, has been a topic of interest in recent years . Various methods have been developed, including the use of new or advanced catalysts and other ‘environment-friendly’ procedures, such as heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone consists of a five-membered heterocyclic ring containing two nitrogen atoms . The InChI code for this compound is 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 .Chemical Reactions Analysis
Pyrazole derivatives, including 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a powder at room temperature . It has a melting point of 44-45 degrees Celsius .Safety And Hazards
The safety information available indicates that 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
1-(5-amino-1,3-dimethylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)10(3)9-4/h8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUYDVLRRJHKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone |
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